molecular formula C4H6N4O2 B126051 N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide CAS No. 140706-47-4

N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide

Cat. No. B126051
CAS RN: 140706-47-4
M. Wt: 142.12 g/mol
InChI Key: GVZQUWHSBVLLCC-UHFFFAOYSA-N
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Description

“N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide” is a compound with the empirical formula C4H6N4O2 . It has been identified as a novel ATP competitive, pan-AKT kinase inhibitor .


Molecular Structure Analysis

The molecular weight of “N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide” is 142.12 g/mol . The InChI key is GVZQUWHSBVLLCC-UHFFFAOYSA-N . The compound has a topological polar surface area of 94 Ų .


Physical And Chemical Properties Analysis

“N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide” is a solid compound . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

High Explosives and Propellants

N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide: has been identified as a potential component in high explosives due to its high nitrogen content, which can lead to a high energy release upon detonation . Its structural similarity to other heterocyclic energetic compounds makes it a candidate for use in secondary explosives, oxidizers, and melt-castable explosives .

Pharmaceutical Applications

The oxadiazole moiety is known for its presence in various pharmaceutical compounds. It has been utilized as part of the pharmacophore or as a flat, aromatic linker in drug design . The unique structure of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide could be explored for its potential medicinal properties, including anticancer, vasodilator, anticonvulsant, and antidiabetic activities .

Material Science

In material science, the oxadiazole ring can be used to create materials with specific electronic properties. The ability to substitute different groups onto the oxadiazole ring allows for the design of materials with tailored properties for applications such as semiconductors, conductive polymers, and photovoltaic cells .

Energetic Materials

Oxadiazoles, including N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide , can serve as high-energy core structures. Their derivatives have shown favorable oxygen balance and positive heat of formation, making them suitable for energetic material applications .

Molecular Docking Studies

The compound’s structure can be used in molecular docking studies to predict interactions with biological targets. This is crucial in the drug discovery process, where understanding the binding affinity and mode of action of potential drugs is essential .

Synthetic Chemistry

N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide: can be used as a building block in synthetic chemistry to create a variety of derivatives. These derivatives can then be tested for a range of properties and applications, from medicinal chemistry to materials science .

Mechanism of Action

“N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide” has been found to potently inhibit intracellular AKT activity as measured by the inhibition of the phosphorylation levels of GSK3beta .

Safety and Hazards

The compound is classified as an Eye Irritant 2 according to the GHS classification . The precautionary statements include P305 + P351 + P338 .

properties

IUPAC Name

N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-2(9)6-4-3(5)7-10-8-4/h1H3,(H2,5,7)(H,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZQUWHSBVLLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NON=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878734
Record name Furazanamine, 4-(acetylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

140706-47-4
Record name Furazanamine, 4-(acetylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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